methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
The compound "methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate" is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a phenylformamido group at the 5-position and a sulfanylmethyl linker connecting it to a furan-2-carboxylate ester. This structure combines pharmacophoric elements—oxadiazole (a bioisostere for ester/amide groups), furan (a heteroaromatic scaffold), and a thioether bridge—which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-23-16(22)13-8-7-12(24-13)10-26-17-20-19-14(25-17)9-18-15(21)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGIQNBOIAWHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves multiple steps, starting with the preparation of the furan-2-carboxylate core. The synthetic route typically includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.
Attachment of the phenylformamido group: This is usually done through a formylation reaction followed by amination.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester, amide, and oxadiazole functional groups.
Ester Hydrolysis
The methyl ester group at the furan-2-carboxylate position is susceptible to saponification:
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Conditions : 2 M NaOH, ethanol/water (1:1), reflux for 6–8 hours.
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Product : 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylic acid.
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Yield : 85–92%.
Amide Hydrolysis
The phenylformamide moiety hydrolyzes under strong acidic conditions:
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Conditions : 6 M HCl, 100°C, 12 hours.
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Product : 5-[(5-(aminomethyl)-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate.
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Yield : 70–75%.
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring resists hydrolysis under mild conditions but degrades in concentrated sulfuric acid at elevated temperatures (>150°C).
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is reactive toward nucleophiles, enabling substitution reactions:
The substitution mechanism proceeds via a thiolate intermediate, with reactivity enhanced in polar aprotic solvents .
Furan Ring Oxidation
The furan ring undergoes oxidation with meta-chloroperbenzoic acid (mCPBA):
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Conditions : mCPBA (1.2 equiv), CH₂Cl₂, 0°C to RT, 2 hours .
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Product : 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfonyl)methyl]furan-2-carboxylate.
Sulfanyl Group Oxidation
The sulfanyl linker oxidizes to sulfone:
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Product : Sulfone derivative with enhanced electrophilicity.
Nitro Group Reduction
If nitro substituents are introduced, catalytic hydrogenation reduces them:
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Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 hours.
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Product : Corresponding amine derivative.
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Yield : 90%.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides:
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Conditions : Nitrile oxide (1.5 equiv), toluene, reflux, 8 hours.
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Product : Bis-oxadiazole hybrid compounds.
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Yield : 55–60%.
Biological Activity Modulation via Derivatization
Derivatives synthesized via the above reactions exhibit enhanced pharmacological properties:
| Derivative | Biological Activity | IC₅₀ or MIC |
|---|---|---|
| Sulfone analog | Anticancer (HeLa cells) | IC₅₀ = 62.37 µg/mL |
| Arylthioether analog | Antibacterial (S. aureus) | MIC = 250 µg/mL |
Stability and Degradation
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Thermal Stability : Decomposes at 220–225°C without melting.
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Photostability : Degrades under UV light (254 nm) within 48 hours, forming furan-2-carboxylic acid and phenylformamide byproducts.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of furan derivatives with oxadiazole intermediates. The characterization of the compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- X-ray Crystallography : To elucidate the three-dimensional structure.
Biological Activities
Research indicates that compounds containing oxadiazole scaffolds exhibit a range of biological activities. This compound has shown promise in several areas:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, a related compound demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Oxadiazole derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through multiple mechanisms.
Anti-inflammatory Effects
Research has indicated that certain oxadiazole compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was tested alongside these derivatives and showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Methyl Compound | 16 | S. aureus |
| Compound B | 64 | P. aeruginosa |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
Mechanism of Action
The mechanism of action of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The phenylformamido group can form hydrogen bonds with active sites of enzymes, while the oxadiazole ring can interact with metal ions, inhibiting their catalytic activity. The furan ring provides a planar structure that facilitates stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Trends
Substituent Effects :
- Aromatic vs. Aliphatic Groups : Phenylformamido (target) vs. 4-fluorobenzyl (6p) or pentyl (6g) substituents influence solubility and steric interactions. Aromatic groups enhance π-π stacking but may reduce bioavailability .
- Thioether Linkers : The sulfanylmethyl group in the target compound improves metabolic stability compared to ester or amine linkers in analogs .
- Unanswered Questions: No direct data on the target compound’s toxicity or pharmacokinetics. Evidence from analogs suggests moderate toxicity profiles (e.g., indole-oxadiazole derivatives in ). The role of the furan-carboxylate ester in enzyme binding remains speculative; crystallographic studies (e.g., using SHELX ) could clarify this.
Table 1: Structural Comparison of Oxadiazole Derivatives
| Feature | Target Compound | 3-{[5-(Pentylsulfanyl)-oxadiazol]methyl}-indole | Methyl 5-[[pyrimidoindol-2-yl]sulfanylmethyl]furan |
|---|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | Pyrimidoindole |
| Aromatic Substituent | Phenylformamido | Indole | Fluorophenyl |
| Linker | Sulfanylmethyl | Sulfanylmethyl | Sulfanylmethyl |
| Ester/Carboxylate Group | Furan-2-carboxylate | None | Furan-2-carboxylate |
Biological Activity
Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- A furan ring
- An oxadiazole unit
- A phenylformamido side group
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. The following sections summarize key findings regarding its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of furan-based compounds have shown activity against various bacteria and fungi. A study highlighted the synthesis of related oxadiazole derivatives that demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The presence of the oxadiazole moiety is often associated with anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation. For example, a derivative featuring a 1,3,4-oxadiazole exhibited cytotoxic effects in human cancer cell lines, suggesting that this compound may possess similar properties .
The proposed mechanism of action for compounds containing oxadiazole involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, these compounds may interact with DNA or RNA synthesis pathways or inhibit protein kinases involved in cancer progression .
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various furan derivatives and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring significantly influenced antimicrobial efficacy .
- Anticancer Activity : Another investigation focused on oxadiazole derivatives, revealing that certain substitutions led to enhanced cytotoxicity in breast cancer cell lines. This suggests that this compound could be a candidate for further anticancer studies .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate, and what purity considerations are critical?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Mannich base formation for introducing the phenylformamido group, as seen in analogous oxadiazole derivatives .
- Thioether linkage formation between the oxadiazole and furan moieties, using reagents like thiourea or thiols under basic conditions (e.g., NaOH/K₂CO₃) .
- Esterification of the furan carboxylic acid group using methanol and acid catalysis .
Purity Considerations:
- Monitor impurities via HPLC with UV detection (e.g., 254 nm), as described for structurally related furan-carboxylic acid derivatives .
- Limit individual impurities to ≤0.1% and total impurities to ≤0.5%, following pharmacopeial guidelines for similar heterocyclic compounds .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions on the oxadiazole and furan rings. For example, the methylene (-CH₂-) groups in the thioether linkage typically resonate at δ 3.5–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₆N₃O₅S: ~394.08) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or bonding, as demonstrated for 5-methyl-1,3,4-oxadiazole derivatives .
- HPLC-PDA: Assess purity using a C18 column (mobile phase: acetonitrile/water gradient) to separate degradation products .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer:
Contradictions in bioactivity data may arise from:
- Structural Analogues: Compare results with methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate, where minor substituent changes (e.g., Cl vs. phenylformamido) alter antimicrobial efficacy .
- Experimental Variables: Standardize assay conditions (e.g., cell lines, solvent controls). For example, use split-plot designs to isolate biological variability from chemical effects .
- Mechanistic Studies: Employ molecular docking to assess binding affinity to targets (e.g., bacterial enzymes) and validate via site-directed mutagenesis .
Data Reconciliation Table:
| Variable | Study A (IC₅₀ = 10 µM) | Study B (IC₅₀ = 50 µM) | Resolution Strategy |
|---|---|---|---|
| Solvent (DMSO concentration) | 1% | 5% | Re-test at 1% DMSO |
| Bacterial strain | E. coli ATCC 25922 | Clinical isolate | Use reference strain |
Advanced: What experimental designs are suitable for studying its stability under various pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Experimental Design: Use a split-split plot design to analyze interactions between pH, temperature, and time, with triplicate samples per condition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
